Cas no 2764010-75-3 (5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid)

5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid is a protected benzoic acid derivative featuring both a Boc (tert-butoxycarbonyl) group and dichloro substitution. The Boc group enhances stability, making it suitable for peptide synthesis and other applications requiring temporary amine protection. The dichloro substituents contribute to its reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions. This compound is particularly valuable in medicinal chemistry and organic synthesis as an intermediate for constructing complex molecules. Its crystalline solid form ensures ease of handling and purification. The combination of protective functionality and halogenated aromatic structure provides versatility in multi-step synthetic pathways.
5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid structure
2764010-75-3 structure
Product Name:5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid
CAS No:2764010-75-3
MF:C12H13Cl2NO4
MW:306.141921758652
CID:6565856
PubChem ID:23572146
Update Time:2025-06-12

5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-37342921
    • 2764010-75-3
    • 5-{[(tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid
    • 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid
    • Inchi: 1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-4-6(10(16)17)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: WNTQQPJOFBHASO-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C(=O)O)C=C1NC(=O)OC(C)(C)C)Cl

Computed Properties

  • Exact Mass: 305.0221633g/mol
  • Monoisotopic Mass: 305.0221633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 75.6Ų

5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid Pricemore >>

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Additional information on 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid

5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid (CAS No. 2764010-75-3): A Comprehensive Overview

5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid (CAS No. 2764010-75-3) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential in various biological and chemical processes. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding this compound.

The molecular structure of 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid is composed of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, an amino group at the 5 position protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group. The presence of these functional groups imparts unique chemical reactivity and biological activity to the molecule. The Boc protecting group is particularly important as it can be selectively removed under mild acidic conditions, making it a valuable intermediate in multi-step synthetic pathways.

In terms of chemical synthesis, 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid can be prepared through a series of well-defined steps. One common approach involves the reaction of 2,4-dichlorobenzoic acid with tert-butyl carbamate (Boc2O) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This reaction forms an amide bond between the carboxylic acid and the amino group, resulting in the formation of the protected amino acid derivative.

The versatility of 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid has been demonstrated in various synthetic applications. For instance, it can serve as a building block for the synthesis of complex organic molecules with potential therapeutic applications. Recent studies have explored its use in the development of novel drugs targeting specific biological pathways. One notable example is its application in the synthesis of inhibitors for enzymes involved in cancer progression and inflammatory diseases.

In the realm of pharmaceutical research, 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid has shown promise as a lead compound for drug discovery. Its ability to modulate specific protein-protein interactions and enzymatic activities makes it an attractive candidate for further optimization. Researchers have utilized computational methods such as molecular docking and dynamics simulations to predict its binding modes and affinity towards target proteins. These studies have provided valuable insights into the structure-activity relationships (SAR) of this compound.

Clinical trials involving derivatives of 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid are currently underway to evaluate their safety and efficacy in treating various diseases. Preliminary results have been encouraging, with some compounds demonstrating significant therapeutic effects in preclinical models. However, further research is needed to fully understand their pharmacokinetic properties and potential side effects.

Beyond its pharmaceutical applications, 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid has also found use in other areas of chemistry. For example, it can be employed as a ligand in coordination chemistry to form metal complexes with unique electronic and magnetic properties. These complexes have potential applications in catalysis and materials science.

In conclusion, 5-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid (CAS No. 2764010-75-3) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for scientists working in these fields. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

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